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Compound of Interest

Compound Name:

Methyl 4-

bromobenzo[b]thiophene-2-

carboxylate

Cat. No.: B1371243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-
bromobenzo[b]thiophene-2-carboxylate, a key building block in modern medicinal chemistry

and materials science. We will delve into its synthesis, physicochemical properties, reactivity,

and applications, with a focus on the practical insights required for its successful utilization in a

research and development setting.

Compound Identification and Properties
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Identifier Value

Chemical Name
Methyl 4-bromobenzo[b]thiophene-2-

carboxylate

CAS Number 360575-29-7[1][2]

Molecular Formula C₁₀H₇BrO₂S[1]

Molecular Weight 271.14 g/mol [1]

Synonyms

4-Bromo-benzo[b]thiophene-2-carboxylic acid

methyl ester, Benzo[b]thiophene-2-carboxylic

acid, 4-bromo-, methyl ester[1]

Physicochemical Properties:

Property Value Source

Melting Point 105-108 °C [1][2]

Boiling Point 358.878 °C at 760 mmHg [1]

Density 1.623 g/cm³ [1]

Appearance White solid [3]

Solubility
Soluble in organic solvents

such as THF and ethyl acetate.
[4][5]

Storage

Keep in a dark place, sealed in

dry, room temperature

conditions.

[2]

Spectroscopic Data:

¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 8.12 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 0.6 Hz, 1H),

7.73 (d, J = 7.7 Hz, 1H), 7.46 (t, J = 7.9 Hz, 1H), 3.91 (s, 3H).[3]
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Synthesis of Methyl 4-bromobenzo[b]thiophene-2-
carboxylate
The synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate can be efficiently

achieved through a two-step process starting from 2-bromo-6-fluorobenzaldehyde. The first

step involves the formation of the benzothiophene core, followed by esterification.

Step 1: Synthesis of the Benzothiophene Precursor

A plausible and efficient method for the synthesis of the 4-bromobenzo[b]thiophene core

involves the reaction of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate in the

presence of a base.[3][6]

Reactants Reagents

Product

2-bromo-6-fluorobenzaldehyde

Methyl 4-bromobenzo[b]thiophene-2-carboxylate

Methyl thioglycolate Potassium Carbonate (K₂CO₃)

Base

DMF

Solvent

Click to download full resolution via product page

Figure 1: Synthesis workflow for Methyl 4-bromobenzo[b]thiophene-2-carboxylate.

Detailed Protocol:

To a stirred solution of 2-bromo-6-fluorobenzaldehyde (9.90 mmol) in DMF (20 mL), add

methyl thioglycolate (10.9 mmol) and potassium carbonate (39.6 mmol).

Heat the resulting mixture to 60 °C and stir for 15 hours.

After the reaction is complete, remove the DMF under reduced pressure.
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Add water (50 mL) to the residue and extract the mixture with ethyl acetate (2 x 40 mL).

Combine the organic layers, dry with sodium sulfate, filter, and remove the solvents under

reduced pressure to afford the title compound.

Rationale for Experimental Choices:

Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this

type of nucleophilic aromatic substitution and subsequent cyclization reaction. It effectively

dissolves the reactants and reagents, facilitating the reaction.

Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the

methyl thioglycolate, allowing it to act as a nucleophile. Its use avoids harsher conditions that

could lead to side reactions.

Temperature (60 °C): This moderate temperature provides sufficient energy to overcome the

activation barrier of the reaction without causing decomposition of the reactants or products.

Step 2: Esterification of 4-bromobenzo[b]thiophene-2-carboxylic acid (Alternative Route)

Alternatively, if 4-bromobenzo[b]thiophene-2-carboxylic acid is available, a standard Fischer

esterification can be employed.

Protocol for Fischer Esterification:

Dissolve 4-bromobenzo[b]thiophene-2-carboxylic acid in an excess of methanol.

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and remove the excess methanol under reduced pressure.

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated

sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

desired ester.
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Mechanism of Fischer Esterification:

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps,

ultimately leading to the formation of the ester and water. The acid catalyst is crucial as it

protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more

electrophilic and susceptible to attack by the alcohol.

Reactivity and Applications in Drug Discovery
Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a versatile intermediate, primarily due to

the presence of the bromine atom at the 4-position, which makes it an excellent substrate for

various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

This reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom on the

benzothiophene core can be readily coupled with a wide range of boronic acids or their esters

to introduce diverse aryl or heteroaryl substituents.

Reactants Reagents

Product

Methyl 4-bromobenzo[b]thiophene-2-carboxylate

4-Aryl-benzo[b]thiophene-2-carboxylate Derivative

Arylboronic Acid Palladium Catalyst (e.g., Pd(PPh₃)₄)

Catalyst

Base (e.g., K₂CO₃)

Base

Solvent (e.g., Dioxane/Water)

Solvent
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Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:
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In a flame-dried Schlenk flask, combine Methyl 4-bromobenzo[b]thiophene-2-carboxylate
(1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium

carbonate (2.0 equiv).

Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Other Potential Cross-Coupling Reactions:

The reactivity of the aryl bromide in Methyl 4-bromobenzo[b]thiophene-2-carboxylate also

makes it a suitable substrate for other important cross-coupling reactions, including:

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

Stille Coupling: For the formation of carbon-carbon bonds with organotin compounds.

Application in Pharmaceutical Synthesis:
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Benzothiophene derivatives are prevalent in many biologically active compounds and approved

drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory,

antimicrobial, and anticancer activities. Methyl 4-bromobenzo[b]thiophene-2-carboxylate
serves as a critical starting material for the synthesis of more complex molecules with potential

therapeutic applications. For instance, it has been used in the synthesis of modulators of the

calcitonin receptor and/or amylin receptor activity.[5] A patent describes the reduction of the

ester group of Methyl 4-bromobenzo[b]thiophene-2-carboxylate to the corresponding

alcohol, (4-bromobenzo[b]thiophen-2-yl)methanol, using lithium borohydride (LiBH₄) in THF at

70 °C.[4][5] This transformation highlights its utility in creating diverse functional groups for

further elaboration in drug discovery programs.

Safety and Handling
As with all brominated aromatic compounds, proper safety precautions must be observed when

handling Methyl 4-bromobenzo[b]thiophene-2-carboxylate.

Hazard Identification:

While specific toxicity data for this compound is limited, it should be handled as a potentially

hazardous substance.

It is classified as an irritant.[2]

Avoid inhalation of dust and contact with skin and eyes.

Personal Protective Equipment (PPE):

Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields

or goggles.

Work in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage:

Handle in a well-ventilated place.

Avoid the formation of dust and aerosols.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Do not dispose of down the drain. Contaminated packaging should be treated as hazardous

waste.

Conclusion
Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a valuable and versatile building block

for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its

well-defined structure and the reactivity of the bromine substituent allow for the straightforward

introduction of molecular diversity through various cross-coupling reactions. This guide has

provided a comprehensive overview of its synthesis, properties, and applications, offering

researchers and drug development professionals the necessary technical information to

effectively utilize this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-
bromobenzo[b]thiophene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371243#methyl-4-bromobenzo-b-thiophene-2-
carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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